

1,3-Propanediol vs. 1,2-Propanediol: A Comparative Guide to Physical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,3-Propanediol**

Cat. No.: **B051772**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the selection of appropriate excipients and solvents is a critical decision. Propanediol, with its two common isomers, **1,3-Propanediol** and 1,2-Propanediol (propylene glycol), presents a choice that hinges on their distinct physical characteristics. While chemically similar, the positional difference of their hydroxyl groups leads to significant variations in their physical properties, impacting their application in formulations and syntheses. This guide provides an objective comparison of these two isomers, supported by experimental data and methodologies.

Comparative Analysis of Physical Properties

The structural variance between **1,3-Propanediol** and 1,2-Propanediol directly influences their intermolecular forces, resulting in different physical attributes. The following table summarizes these key differences.

Physical Property	1,3-Propanediol	1,2-Propanediol
CAS Number	504-63-2[1]	57-55-6[2]
Molar Mass	76.09 g/mol [3][4]	76.09 g/mol [2][5]
Appearance	Colorless, viscous liquid[6][7]	Colorless, viscous liquid[5][8]
Boiling Point	214 °C[1][6]	187 °C[5]
Melting Point	-27 °C[3][6]	-60 °C[5]
Density	1.053 g/mL at 25 °C[3]	1.036 g/mL at 25 °C[5]
Viscosity (at 25 °C)	~53 mPa·s	40.4 mPa·s[2]
Refractive Index (at 20 °C)	1.440[3]	1.432[5][9]
Flash Point	137 °C	99 °C
Solubility in Water	Miscible[6][7]	Miscible[5]

Experimental Protocols for Property Determination

The accurate determination of the physical properties listed above is essential for their application in research and development. Standardized experimental protocols, such as those outlined by ASTM E202 for glycols, provide a framework for obtaining reliable data.[4][6]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point involves the following steps:

- Apparatus Setup: A small quantity of the liquid is placed in a test tube or a specialized boiling point tube, along with a capillary tube sealed at one end and placed inverted in the liquid. This setup is then attached to a thermometer.
- Heating: The assembly is heated in a controlled manner, often using a Thiele tube or a melting point apparatus, to ensure uniform heat distribution.

- Observation: As the liquid heats, a steady stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.
- Measurement: The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Melting Point Determination

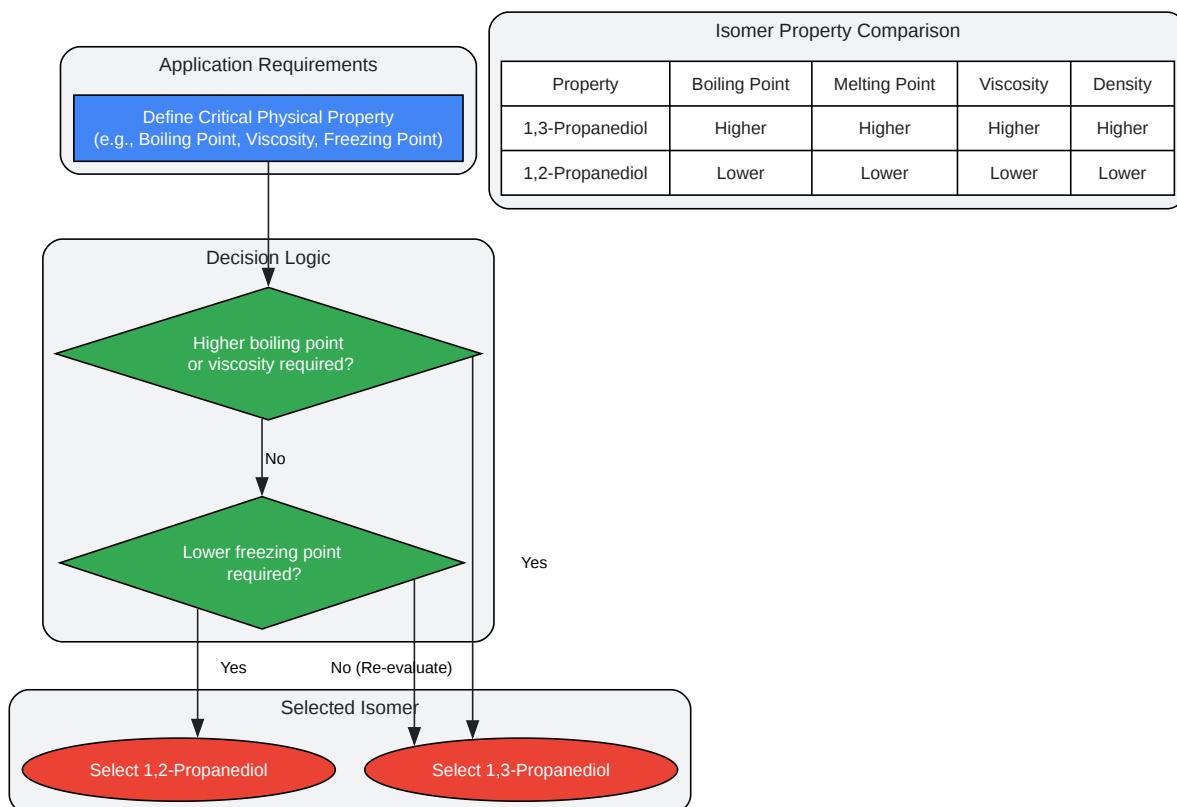
For substances that are solid at or near room temperature, or for determining the freezing point of liquids, the following procedure is used:

- Sample Preparation: A small, dry sample of the substance is packed into a capillary tube.
- Apparatus: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
- Heating and Observation: The sample is heated at a slow, controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For liquids, the sample is first frozen and the same principle is applied to observe the transition from solid to liquid upon warming.

Density Measurement

The density of a liquid can be determined using several methods, with the pycnometer method being a precise option:

- Initial Measurement: A clean, dry pycnometer (a glass flask with a specific, known volume) is weighed accurately.
- Sample Filling: The pycnometer is filled with the liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
- Final Measurement: The filled pycnometer is weighed again.
- Calculation: The density is calculated by dividing the mass of the liquid (the difference between the filled and empty pycnometer weights) by the known volume of the pycnometer.


Viscosity Measurement

Viscosity, a measure of a fluid's resistance to flow, can be determined using a viscometer. The Ostwald viscometer is a common type used for this purpose:

- Apparatus and Sample: A specific volume of the liquid is introduced into the viscometer, which is then placed in a constant-temperature bath to ensure thermal equilibrium.
- Measurement of Flow Time: The liquid is drawn up into the upper bulb of the viscometer. The time taken for the liquid to flow between two marked points on the capillary is measured accurately.
- Calculation: The kinematic viscosity is calculated using the flow time and the viscometer's calibration constant. The dynamic viscosity is then determined by multiplying the kinematic viscosity by the density of the liquid.

Logical Workflow for Isomer Selection

The choice between **1,3-Propanediol** and 1,2-Propanediol in a research or development context is often dictated by the specific physical properties required for an application. The following diagram illustrates a logical workflow for this selection process.

[Click to download full resolution via product page](#)

Caption: A logical workflow for selecting between **1,3-Propanediol** and 1,2-Propanediol based on physical property requirements.

In conclusion, the selection between **1,3-Propanediol** and 1,2-Propanediol should be a data-driven decision based on the specific requirements of the intended application. The higher

boiling point and viscosity of **1,3-Propanediol** may be advantageous in high-temperature applications or where a more viscous medium is desired. Conversely, the lower freezing point of 1,2-Propanediol makes it a suitable choice for antifreeze formulations and applications requiring fluidity at lower temperatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. mt.com [mt.com]
- 4. matestlabs.com [matestlabs.com]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. store.astm.org [store.astm.org]
- 7. phillysim.org [phillysim.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. westlab.com [westlab.com]
- To cite this document: BenchChem. [1,3-Propanediol vs. 1,2-Propanediol: A Comparative Guide to Physical Properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b051772#1-3-propanediol-vs-1-2-propanediol-differences-in-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com